Physicochemical Properties and Applications of 3-Aminopentan-1-ol Hydrochloride: A Technical Guide for Drug Development
Physicochemical Properties and Applications of 3-Aminopentan-1-ol Hydrochloride: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the selection of bifunctional building blocks is critical for designing targeted therapeutics with optimal pharmacokinetic profiles. 3-Aminopentan-1-ol hydrochloride (CAS 1379948-19-2) has emerged as a highly versatile aliphatic scaffold, particularly in the synthesis of Central Nervous System (CNS) penetrant drugs and antiviral agents.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and application workflows of 3-Aminopentan-1-ol hydrochloride. By examining its role as a critical linker in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease [3], this guide establishes a self-validating framework for its utilization in advanced drug discovery pipelines.
Physicochemical Profiling & Causality of Salt Selection
The free base form of this molecule, 3-Aminopentan-1-ol (CAS 89282-69-9) [1], is a liquid at room temperature and is highly susceptible to atmospheric degradation. Primary amines readily absorb ambient carbon dioxide to form carbamates and are prone to oxidative degradation.
To circumvent these liabilities, the molecule is almost exclusively utilized and stored as a hydrochloride salt . The protonation of the primary amine locks the molecule into a stable, crystalline lattice. This salt formation drastically improves shelf-life, prevents hygroscopic degradation, and ensures exact stoichiometric precision during downstream cross-coupling reactions [2, 4].
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 3-Aminopentan-1-ol hydrochloride |
| CAS Number | 1379948-19-2 (Free Base: 89282-69-9) |
| Molecular Formula | C₅H₁₄ClNO |
| Molecular Weight | 139.62 g/mol |
| LogP (Predicted) | -0.316 |
| Physical State | Solid (Crystalline Powder) |
| Hydrogen Bond Donors | 4 (including -NH₃⁺ and -OH) |
| Hydrogen Bond Acceptors | 2 |
| Storage Temperature | Inert atmosphere, 2–8°C (Desiccated) |
Chemical Synthesis & Purification Workflow
The synthesis of 3-Aminopentan-1-ol hydrochloride requires orthogonal control over the amine and hydroxyl termini. The most robust industrial approach involves the reductive amination of a β-keto ester or acid, followed by the rigorous reduction of the carboxylate group.
Protocol 1: Synthesis of 3-Aminopentan-1-ol Hydrochloride
Step 1: Reductive Amination
-
Dissolve 3-oxopentanoic acid (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Add ammonium acetate (
, 5.0 eq) and sodium cyanoborohydride ( , 1.5 eq). Stir at 25°C for 12 hours.-
Causality:
serves as an excess nitrogen source to drive imine formation, while is selected for its mild reduction potential, selectively reducing the imine intermediate without prematurely reducing the carboxylic acid.
-
-
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). Spray with Ninhydrin stain and heat. A purple spot confirms the presence of the primary amine (3-aminopentanoic acid).
Step 2: Carboxylic Acid Reduction
-
Suspend the isolated 3-aminopentanoic acid in anhydrous THF and cool to 0°C.
-
Slowly add Lithium Aluminum Hydride (
, 2.5 eq) dropwise to manage the exothermic release of hydrogen gas. Reflux for 8 hours.-
Causality:
is a potent reducing agent required to fully reduce the carboxylic acid to a primary alcohol, yielding the free base 3-aminopentan-1-ol.
-
-
Quench using the Fieser method (
mL , mL 15% , mL ) to precipitate aluminum salts. Filter through Celite.
Step 3: Salt Formation and Crystallization
-
Dissolve the crude free base in ethyl acetate and cool to 0°C.
-
Add 4M HCl in dioxane dropwise until pH 2 is achieved. Stir for 1 hour.
-
Causality: Utilizing anhydrous HCl in dioxane prevents water-induced side reactions and ensures the quantitative precipitation of the hydrochloride salt.
-
-
Filter the resulting white crystalline powder and dry under high vacuum.
Caption: Step-by-step synthetic workflow for 3-Aminopentan-1-ol hydrochloride.
Analytical Characterization & Validation
To ensure the integrity of the building block before deployment in complex library synthesis, the following self-validating analytical parameters must be met:
-
¹H NMR (400 MHz, DMSO-d₆):
-
8.10 (br s, 3H, -
) - Confirms hydrochloride salt formation. - 4.65 (br t, 1H, -OH) - Confirms the presence of the primary alcohol.
-
3.45 (m, 2H, -
-OH) -
3.15 (m, 1H, -CH-
) -
1.70 - 1.45 (m, 4H, alkyl chain -
-) -
0.88 (t, 3H, -
)
-
8.10 (br s, 3H, -
-
LC-MS (ESI+): Expected
for is 104.1 (detecting the free base mass).
Applications in Drug Development: LRRK2 Inhibitors
3-Aminopentan-1-ol hydrochloride is prominently featured in the patent literature as a crucial building block for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors [3]. Mutations in the LRRK2 gene (specifically the G2019S mutation) lead to hyperactive kinase activity, driving the hyperphosphorylation of Rab proteins, which causes lysosomal dysfunction and neurodegeneration in Parkinson's disease.
Protocol 2: SNAr Coupling for Kinase Inhibitor Scaffolds
When synthesizing LRRK2 inhibitors, the 3-aminopentan-1-ol moiety is often coupled to a pyrimidine or pyridine heteroaromatic core.
-
Preparation: Charge a reaction vial with a highly functionalized chloro-pyrimidine intermediate (1.0 eq), 3-aminopentan-1-ol hydrochloride (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.5 eq) in N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 90°C for 4–6 hours under a nitrogen atmosphere.
-
Causality: The hydrochloride salt is neutralized in situ by DIPEA. DIPEA is chosen as it is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl generated during the Nucleophilic Aromatic Substitution (SNAr) without competing with the primary amine for the electrophile.
-
-
Validation Checkpoint: LC-MS analysis of the crude mixture should show the disappearance of the chloro-pyrimidine mass and the appearance of the coupled product mass.
Caption: Mechanism of action for 3-Aminopentan-1-ol derived LRRK2 inhibitors in Parkinson's Disease.
Handling, Stability, and Storage Protocols
To maintain the E-E-A-T standards of a controlled laboratory environment, the following handling protocols must be strictly adhered to:
-
Hygroscopicity: While the hydrochloride salt is significantly more stable than the free base, it retains mild hygroscopic properties. It must be stored in a tightly sealed container under an inert gas (Argon or Nitrogen).
-
Storage Temperature: Long-term storage should be maintained at 2–8°C to prevent slow thermal degradation or colorization.
-
Solubility Profile: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents like hexanes or diethyl ether, which allows for easy purification via trituration if impurities arise.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20129993, 3-Aminopentan-1-ol". PubChem. URL:[Link]
- GlaxoSmithKline Intellectual Property Development Limited. "WO2019012093A1 - Inhibitors of leucine rich repeat kinase 2". Google Patents.
